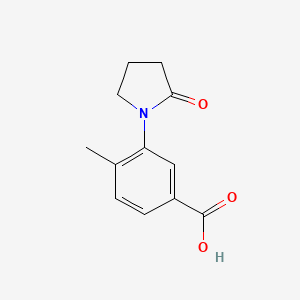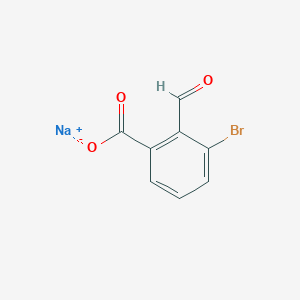![molecular formula C8H5Cl2N3 B13711509 2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine is an organic compound with the molecular formula C8H5Cl2N3. It is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine typically involves the chlorination of 6-methylpyrido[3,4-d]pyrimidine. One common method includes the reaction of 6-methylpyrido[3,4-d]pyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group at position 6 can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyrido[3,4-d]pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Dihydropyrimidine derivatives with reduced aromaticity.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The chlorine atoms and the pyrimidine ring play a crucial role in the binding affinity and specificity of the compound. The molecular targets and pathways involved vary based on the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine
- 2,4-Dichloro-6-methylpyrido[2,3-d]pyrimidine
- 2,4-Dichloro-6-methylpyrido[4,3-d]pyrimidine
Uniqueness
2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine is unique due to its specific arrangement of chlorine atoms and the methyl group, which imparts distinct chemical and biological properties. The position of the chlorine atoms influences the reactivity and the types of reactions the compound can undergo. Additionally, the presence of the pyrido[3,4-d]pyrimidine scaffold provides a versatile platform for the development of various derivatives with potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H5Cl2N3 |
|---|---|
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
2,4-dichloro-6-methylpyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-5-6(3-11-4)12-8(10)13-7(5)9/h2-3H,1H3 |
InChI-Schlüssel |
SAERHFVXJJUQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=N1)N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
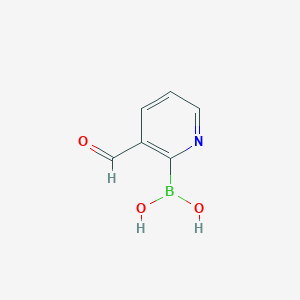
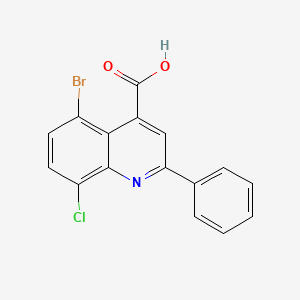
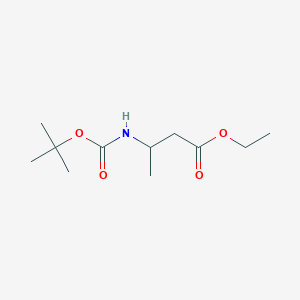

![Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)


